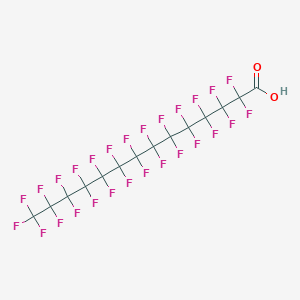

Perfluorotetradecanoic acid

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDINRUXCKIXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F27COOH, C14HF27O2 | |

| Record name | Perfluoro-n-tetradecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059921 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-06-7 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosafluorotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoromyristic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Environmental Odyssey of Perfluorotetradecanoic Acid (PFTeDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a synthetic chemical of significant environmental concern due to its extreme persistence, bioaccumulative potential, and suspected toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of PFTeDA. It is designed to be a vital resource for researchers, scientists, and drug development professionals who require a deep understanding of the behavior of this persistent organic pollutant. This document summarizes key physicochemical properties, partitioning behavior, degradation pathways, and mobility in environmental compartments. Detailed experimental protocols for sorption studies and analytical quantification are provided, alongside visualizations of a key biological signaling pathway affected by related PFAS and a typical experimental workflow.

Physicochemical Properties of PFTeDA

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. As a long-chain PFCA, its chemical structure, characterized by a fully fluorinated fourteen-carbon chain and a carboxylic acid functional group, dictates its unique properties.

| Property | Value | Reference |

| Chemical Formula | C₁₄HF₂₇O₂ | [1] |

| Molecular Weight | 714.11 g/mol | [1] |

| Melting Point | 130-135 °C | [2] |

| Boiling Point | 270 °C (at 740 mmHg) | [2] |

| Water Solubility | Insoluble | |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

Environmental Partitioning of PFTeDA

The distribution of PFTeDA between different environmental compartments—soil, water, air, and biota—is governed by its partitioning behavior. Key coefficients used to describe this behavior include the soil organic carbon-water partitioning coefficient (Koc), the soil-water distribution coefficient (Kd), and the octanol-water partitioning coefficient (Kow).

Soil and Sediment Sorption (Koc and Kd)

PFTeDA, like other long-chain PFCAs, exhibits strong sorption to soil and sediment, which limits its mobility in these matrices. This sorption is influenced by the organic carbon content of the soil, clay mineralogy, and the solution chemistry (e.g., pH and ionic strength).

The soil-water distribution coefficient (Kd) is a measure of the ratio of the concentration of a chemical sorbed to soil to its concentration in the surrounding water at equilibrium. The organic carbon-water partitioning coefficient (Koc) normalizes Kd to the fraction of organic carbon in the soil (foc), providing a more universal measure of a chemical's tendency to sorb to organic matter.

Equation for Koc: Koc = Kd / foc

A study by Higgins and Luthy (2006) provided estimated minimum Kd values for PFTeDA in various soils, highlighting its strong binding affinity. The nondetection of PFTeDA in the aqueous phase of their experiments indicated that it was very strongly bound to the soil phase[3].

| Soil/Sediment Type | Minimum Log Kd (L/kg) | Reference |

| Various soils | >3 (estimated) | [3] |

It is important to note that the direct measurement of partitioning coefficients for long-chain PFAS like PFTeDA is challenging due to their strong sorption and tendency to accumulate at interfaces[2].

Octanol-Water Partitioning (Kow)

Degradation and Transformation

A defining characteristic of PFTeDA is its extreme resistance to degradation under typical environmental conditions. The strength of the carbon-fluorine bond makes it highly resistant to biotic and abiotic degradation processes.

Abiotic Degradation

Currently, there is no significant evidence to suggest that PFTeDA undergoes abiotic degradation through processes such as hydrolysis, photolysis, or oxidation under typical environmental conditions. The stability of the perfluorinated carbon chain prevents these common degradation pathways. Advanced oxidation processes, such as sonolysis or electrochemical oxidation, have shown some success in degrading other PFAS in laboratory settings, but their effectiveness for PFTeDA in the environment is not well-documented.

Biotic Degradation

Similar to abiotic processes, PFTeDA is highly resistant to microbial degradation. The fluorine atoms shield the carbon backbone from enzymatic attack. While some microorganisms have been shown to transform or partially degrade other PFAS, particularly polyfluorinated precursors, the complete biodegradation of long-chain PFCAs like PFTeDA has not been observed in the environment[4][5][6][7][8][9].

Environmental Transport

Despite its strong sorption to solids, PFTeDA can be transported over long distances in the environment through various mechanisms.

Transport in Water

In aquatic systems, PFTeDA can be transported dissolved in the water column, although its strong tendency to partition to sediment limits its mobility. It can also be transported adsorbed to suspended particulate matter.

Atmospheric Transport

While PFTeDA itself has a low vapor pressure, it can be transported through the atmosphere adsorbed to particulate matter. Another significant pathway for long-range atmospheric transport of PFCAs is the atmospheric oxidation of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs).

Biotic Transport

The bioaccumulative nature of PFTeDA means that it can be transported through food webs as organisms are consumed. Migratory species can contribute to the transport of PFTeDA over long distances.

Experimental Protocols

Soil Sorption: Batch Equilibrium Test

The following is a generalized protocol for determining the soil-water distribution coefficient (Kd) of PFTeDA using a batch equilibrium method, based on common procedures for PFAS.

Objective: To determine the partitioning of PFTeDA between a soil and an aqueous solution at equilibrium.

Materials:

-

Test soil, air-dried and sieved (<2 mm)

-

PFTeDA analytical standard

-

Methanol (HPLC grade)

-

Reagent-grade water (PFAS-free)

-

Calcium chloride (CaCl₂)

-

Polypropylene centrifuge tubes (50 mL)

-

Orbital shaker

-

High-speed centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Solution Preparation: Prepare a background electrolyte solution, typically 0.01 M CaCl₂, in PFAS-free water. Prepare a stock solution of PFTeDA in methanol. Create a series of working solutions with varying concentrations of PFTeDA by spiking the background electrolyte solution with the stock solution. The methanol concentration should be kept low (<0.1%) to avoid co-solvent effects.

-

Sorption Experiment: Add a known mass of soil (e.g., 2 g) to a series of polypropylene centrifuge tubes. Add a known volume of the PFTeDA working solution (e.g., 20 mL) to each tube. Include control samples with no soil (to assess sorption to the tube walls) and samples with no PFTeDA (to check for background contamination).

-

Equilibration: Cap the tubes and place them on an orbital shaker. Shake at a constant speed and temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 48 hours), which should be established in preliminary kinetic studies.

-

Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 3000 rpm) for a sufficient time to separate the soil from the aqueous phase.

-

Analysis: Carefully collect an aliquot of the supernatant for analysis of the aqueous phase concentration of PFTeDA (C_w) using LC-MS/MS.

-

Calculation of Kd: The concentration of PFTeDA sorbed to the soil (C_s) is calculated by mass balance: C_s = (C_initial - C_w) * V / M where C_initial is the initial aqueous concentration, V is the volume of the solution, and M is the mass of the soil. The Kd is then calculated as: Kd = C_s / C_w

References

- 1. This compound | C13F27COOH | CID 67822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. epa.gov [epa.gov]

- 4. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. oist.jp [oist.jp]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fixed.earth [fixed.earth]

An In-depth Technical Guide to the Biodegradation Potential of Perfluorotetradecanoic Acid (PFTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Per- and polyfluoroalkyl substances (PFAS) represent a class of persistent, bioaccumulative, and toxic chemicals that pose significant environmental and health challenges. Among these, long-chain perfluorocarboxylic acids (PFCAs) like Perfluorotetradecanoic Acid (PFTA, C14HF27O2) are of particular concern due to their extreme stability. This technical guide provides a comprehensive overview of the current understanding and potential for the biodegradation of PFTA. Given the limited direct research on PFTA, this document synthesizes findings from studies on analogous long-chain PFCAs, primarily Perfluorooctanoic Acid (PFOA), to infer potential degradation mechanisms, experimental approaches, and analytical methodologies. This guide details potential microbial and enzymatic degradation pathways, outlines a composite experimental protocol for assessing biodegradation, and presents quantitative data from relevant studies to serve as a benchmark for future research.

Introduction to this compound (PFTA) and its Environmental Persistence

This compound (PFTA) is a long-chain perfluorinated carboxylic acid characterized by a fully fluorinated 13-carbon chain attached to a carboxylic acid functional group. The carbon-fluorine (C-F) bond is the strongest single covalent bond in organic chemistry, imparting exceptional thermal and chemical stability to PFTA.[1] This stability makes it highly resistant to natural degradation processes, leading to its classification as a "forever chemical."[2] Like other long-chain PFCAs, PFTA is bioaccumulative and has been detected in various environmental matrices and biota.[1] The primary challenge in the remediation of PFTA lies in cleaving the recalcitrant C-F bonds.[1][3] While abiotic technologies are being developed, bioremediation offers a potentially more sustainable and cost-effective solution.

Biodegradation Potential of Long-Chain PFCAs

Direct evidence for the microbial or enzymatic biodegradation of PFTA is currently scarce in scientific literature. However, research on other long-chain PFCAs, particularly PFOA, provides valuable insights into the potential for biological transformation.

Microbial Degradation

Certain microbial strains have demonstrated a limited capacity to transform PFCAs. The process is generally slow and often requires specific environmental conditions.

-

Bacterial Degradation: Strains from the genera Pseudomonas and Rhodococcus have been identified as capable of degrading PFOA and other PFAS.[4][5] For instance, Pseudomonas plecoglossicida was shown to utilize PFOA as a sole carbon source, achieving significant degradation and fluoride release.[4] Pseudomonas aeruginosa has also been reported to transform PFOA, producing shorter-chain PFCAs as metabolites.[6] The initial step in bacterial degradation of PFCAs is often hypothesized to involve the cleavage of the carboxylic acid head group.

-

Fungal Degradation: Fungi, particularly wood-rotting fungi (white-rot fungi) like Phanerochaete chrysosporium, are known to produce powerful, non-specific extracellular enzymes that can degrade a wide range of recalcitrant organic pollutants.[2][7] While complete mineralization is rare, some fungi have been shown to transform polyfluorinated precursors and exhibit tolerance to high concentrations of PFCAs.[7][8] Studies combining photocatalytic treatment with fungal degradation by Cunninghamella elegans have shown synergistic effects, achieving up to 90% degradation and 60% defluorination of PFOA.[9]

Enzymatic Degradation

Isolated enzymes offer a more targeted approach to degrading PFCAs. The primary mechanism involves the generation of highly reactive radicals that can initiate the degradation cascade.

-

Ligninolytic Enzymes: Laccases and peroxidases, such as Horseradish Peroxidase (HRP), are the most studied enzymes for PFAS degradation.[3][10] These enzymes, in the presence of a mediator compound (e.g., 1-hydroxybenzotriazole, HBT), generate radicals that can attack the carboxylate group of the PFCA molecule.[11] This attack can lead to decarboxylation, forming a perfluoroalkyl radical that is susceptible to further reactions, including sequential defluorination and chain shortening.[11][12]

-

Dehalogenases: Fluoroacetate dehalogenase is a well-studied enzyme capable of cleaving a C-F bond directly.[3] However, its activity is typically limited to small, activated molecules, and its efficacy against the multiple, non-activated C-F bonds in a long-chain PFCA like PFTA remains a significant challenge.[13]

Proposed Degradation Mechanisms for Long-Chain PFCAs

While a complete, verified biodegradation pathway for any long-chain PFCA has yet to be fully elucidated, several mechanisms have been proposed based on experimental evidence with compounds like PFOA.

A key proposed pathway is initiated by a radical-mediated decarboxylation. This process removes the carboxyl group, forming an unstable perfluoroalkyl radical. This radical can then undergo a series of reactions, including hydroxylation and elimination of HF, leading to the formation of a shorter-chain PFCA. This process can theoretically repeat, shortening the carbon chain.

Caption: Proposed enzymatic degradation pathway for a long-chain PFCA.

Quantitative Data Summary for Long-Chain PFCA Biodegradation

Direct quantitative data on PFTA biodegradation is not available. The following table summarizes results from studies on PFOA and PFOS, which can serve as reference points for designing and evaluating PFTA degradation experiments.

| Compound | Organism/Enzyme System | Conditions | Duration | Degradation/Transformation Efficiency | Fluoride Release (Defluorination) | Reference |

| PFOA | Pseudomonas plecoglossicida DD4 | Sole carbon source, 1000 mg/L initial conc. | Not Specified | Active metabolism observed | 132 mg/L F- released | [4] |

| PFOA | Pseudomonas aeruginosa | 96 h incubation | 96 hours | 27.9% transformation | Not Reported | [6] |

| PFOS | Pseudomonas aeruginosa | 96 h incubation | 96 hours | 47.3% transformation | Not Reported | [6] |

| PFOA | Laccase (Agaricus bisporus) + HBT | Continuous reaction, room temp. | 55 days | Significant decrease in PFOA | Up to 95% | [11] |

| PFOA | Horseradish Peroxidase + H₂O₂ + 4-methoxyphenol | 6 h reaction | 6 hours | 68% degradation of parent compound | Not Reported | [14] |

| PFOA | Cunninghamella elegans (post-photocatalysis) | Synergistic photocatalytic-fungal treatment | 48 hours (fungal) | 90% total degradation | 60% total defluorination | [9] |

Disclaimer: This data is for analogous compounds and should be used as a directional guide for PFTA research. Degradation rates are highly dependent on experimental conditions.

Experimental Protocols for Assessing Biodegradation

This section outlines a generalized protocol for conducting a PFTA biodegradation study, synthesized from common methodologies in PFAS research.

General Experimental Workflow

The workflow for a typical biodegradation experiment involves preparing the microbial culture or enzyme system, incubating it with the target compound under controlled conditions, and analyzing samples over time to measure the disappearance of the parent compound and the appearance of degradation products and fluoride ions.

Caption: A typical experimental workflow for a PFTA biodegradation study.

Detailed Methodologies

Objective: To determine the extent and rate of PFTA biodegradation by a selected microbial culture under aerobic conditions.

Materials:

-

Microorganism: Pure strain (e.g., Pseudomonas putida) or microbial consortium (e.g., activated sludge).

-

Culture Medium: Sterile mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) but lacking a carbon source.

-

PFTA Stock Solution: PFTA dissolved in a suitable solvent (e.g., methanol) at a known high concentration.

-

Equipment: Shaking incubator, sterile flasks, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis WAX), LC-MS/MS system, ion chromatograph (IC).

Procedure:

-

Inoculum Preparation:

-

Grow the selected microorganism in a nutrient-rich broth to a desired cell density (e.g., mid-log phase).

-

Harvest cells by centrifugation, wash twice with sterile MSM to remove residual carbon sources, and resuspend in MSM to create a concentrated inoculum.

-

-

Experimental Setup:

-

In sterile flasks, add MSM.

-

Spike the MSM with the PFTA stock solution to achieve the target initial concentration (e.g., 1-10 mg/L). The solvent volume should be minimal (<0.1% v/v) to avoid toxicity.

-

Inoculate the flasks with the prepared inoculum.

-

Controls: Prepare multiple control flasks:

-

Abiotic Control: Spiked MSM without inoculum to check for non-biological degradation.

-

Killed Control: Spiked MSM with autoclaved or poisoned (e.g., with sodium azide) inoculum to account for sorption to biomass.

-

Endogenous Control: Inoculated MSM without PFTA to monitor background microbial activity.

-

-

-

Incubation:

-

Incubate all flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm) to ensure aeration.

-

Incubate for a predetermined period (e.g., 30-60 days), collecting samples at regular intervals (e.g., day 0, 1, 3, 7, 14, 30, 60).

-

-

Sample Processing and Analysis:

-

At each sampling point, withdraw an aliquot from each flask.

-

PFTA and Metabolite Analysis:

-

Immediately quench biological activity by adding methanol.

-

Centrifuge to pellet biomass.

-

Pass the supernatant through an SPE cartridge to extract and concentrate PFTA and potential fluorinated metabolites.[15][16]

-

Elute the analytes from the SPE cartridge with methanol.

-

Analyze the eluate using LC-MS/MS.[17] Develop a method to quantify PFTA and screen for expected shorter-chain PFCA degradation products.

-

-

Fluoride Ion Analysis:

-

Analyze a separate portion of the supernatant using an ion chromatograph or a fluoride ion-selective electrode to measure the release of fluoride, which indicates C-F bond cleavage.[14]

-

-

Conclusion and Future Directions

The biodegradation of this compound remains a formidable challenge due to its chemical inertness. While direct evidence is lacking, research on analogous long-chain PFCAs suggests that microbial and enzymatic approaches hold promise, primarily through mechanisms involving radical-mediated decarboxylation and subsequent, slow defluorination. Future research must focus on isolating or engineering microorganisms and enzymes with specific activity towards long-chain PFCAs like PFTA. A multi-omics approach (genomics, proteomics, metabolomics) will be crucial to elucidate the specific metabolic pathways and enzymes involved. Furthermore, synergistic treatment systems that combine biological methods with other advanced oxidation or reduction processes may prove essential for achieving complete mineralization of these persistent pollutants. The protocols and data presented in this guide provide a foundational framework for initiating and evaluating such critical research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms and Opportunities for Rational In Silico Design of Enzymes to Degrade Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains | MDPI [mdpi.com]

- 7. Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Technology -Biotransformation of Per- and Poly-Fluorinated Substances by Fungi (Case No. 2020-458) [ucla.technologypublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.au.dk [pure.au.dk]

- 12. researchgate.net [researchgate.net]

- 13. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Perfluorotetradecanoic Acid (PFTeDA) in the Environment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), has emerged as a persistent and widespread environmental contaminant. Its unique chemical properties, including high stability and resistance to degradation, have led to its accumulation across various environmental matrices, raising concerns about its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the occurrence of PFTeDA in environmental samples, details the analytical methodologies for its detection, and explores its potential toxicological pathways.

Occurrence of this compound in Environmental Samples

Quantitative data from numerous studies highlight the presence of PFTeDA in water, sediment, and biota. The following tables summarize the reported concentrations of PFTeDA in these matrices, offering a comparative overview of its distribution.

Table 1: Concentration of this compound (PFTeDA) in Water Samples

| Water Body Type | Location | Concentration Range (ng/L) | Reference(s) |

| Drinking Water (Source) | 25 drinking water treatment plants, USA | Not Quantitatively Detected (MRL: 0.13 ng/L) | [1] |

| Surface Water | Rivers in Georgia, USA | Not specified | [2] |

| Surface Water | Global review | ND - 70.1 (for PFOS, as an example) | [3] |

MRL: Minimum Reporting Level; ND: Not Detected

Table 2: Concentration of this compound (PFTeDA) in Sediment Samples

| Location | Concentration Range (ng/g dw) | Reference(s) |

| Rivers of the Pearl River Delta, China | 1.89 - 15.1 (for total PFAAs) | [4] |

| Yuqiao Reservoir, China | <0.02 - 0.065 (µg/kg dw) | [5] |

| Lake Tyrifjorden, Norway | 0.2 - 203 (µg/kg dw) | [6] |

dw: dry weight

Table 3: Concentration of this compound (PFTeDA) in Biota Samples

| Organism Type | Location | Tissue | Concentration Range (ng/g ww) | Reference(s) |

| Shellfish | Coastal areas of the South China Sea | Not specified | Detected, but not quantified | [7] |

| Shellfish | Various bodies of water, France | Not specified | 0.014 - 0.667 | [8] |

| Gastropods | Rivers in Vietnam | Soft tissue | <0.03 - 0.08 | [5] |

ww: wet weight

Experimental Protocols for PFTeDA Analysis

The accurate quantification of PFTeDA in environmental samples necessitates robust and sensitive analytical methods. The standard approach involves sample extraction and cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Water Samples: Solid-phase extraction (SPE) is the most common technique for extracting and concentrating PFTeDA from water samples.[9][10]

-

Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is typically conditioned sequentially with a basic solution (e.g., 0.1% ammonium hydroxide in methanol), methanol, and ultrapure water.[10]

-

Sample Loading: The water sample (typically 250-500 mL), acidified to pH ~3-4, is passed through the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a solution like 25 mM acetate buffer to remove interferences.

-

Elution: The retained analytes, including PFTeDA, are eluted from the cartridge using a basic methanolic solution (e.g., 1-5% ammonium hydroxide in methanol).[10]

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen before being reconstituted in a suitable solvent for LC-MS/MS analysis.

Sediment and Biota Samples: Extraction from solid matrices involves solvent extraction followed by cleanup steps.

-

Solvent Extraction: The homogenized and lyophilized sample is typically extracted with an organic solvent such as acetonitrile or methanol, often aided by ultrasonication or pressurized liquid extraction.[6]

-

Cleanup: The crude extract is subjected to cleanup using techniques like dispersive solid-phase extraction (d-SPE) with sorbents such as C18 and graphitized carbon black (GCB) to remove interfering matrix components like lipids.

-

Concentration and Reconstitution: The cleaned extract is then concentrated and reconstituted in a solvent compatible with the LC-MS/MS system.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of PFAS due to its high sensitivity and selectivity.[1]

-

Liquid Chromatography:

-

Column: A C18 or a specialized PFAS-specific column is commonly used for chromatographic separation.[1]

-

Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed.[1]

-

Delay Column: A delay column is often installed before the injector to separate any background PFAS contamination originating from the LC system itself.[11]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of the target analytes.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for PFTeDA are monitored for sensitive and selective quantification.

-

Visualizing Methodologies and Pathways

To provide a clearer understanding of the analytical workflow and potential toxicological mechanisms, the following diagrams have been generated using Graphviz.

Potential Toxicological Pathways

While the precise molecular mechanisms of PFTeDA toxicity are still under investigation, studies in zebrafish embryos and larvae suggest that exposure can lead to mitochondrial damage and oxidative stress.[8][12] Exposure to PFTeDA has been shown to upregulate the expression of genes related to oxidative stress, such as catalase (cat) and heat shock proteins (hsp70 and hsp90a).[8] Additionally, genes involved in mitochondrial function, including cytochrome c oxidase subunit I (cox1) and NADH-ubiquinone oxidoreductase chain 3 (mt-nd3), are also upregulated, suggesting a compensatory response to mitochondrial stress.[8] The observed reduction in reactive oxygen species (ROS) at high concentrations, coinciding with the increased transcription of antioxidant defense genes, points towards a complex cellular response to PFTeDA-induced stress.[8]

Conclusion

This compound is a globally distributed environmental contaminant detected in various environmental compartments. Its persistence and potential for bioaccumulation warrant continued monitoring and research. Standardized analytical methods based on solid-phase extraction and LC-MS/MS provide the necessary sensitivity for its detection at trace levels. Emerging toxicological data, primarily from aquatic models, suggest that PFTeDA can induce oxidative stress and disrupt mitochondrial function, highlighting the need for further investigation into its potential health risks to both wildlife and humans. This technical guide serves as a foundational resource for professionals engaged in the study and management of this persistent environmental pollutant.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. Per- and polyfluoroalkyl substances in surface water and sediment in Great Lakes tributaries and relations with watershed attributes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Per- and polyfluoroalkyl substances in water and wastewater: A critical review of their global occurrence and distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perfluoroalkyl acids (PFAAs) in sediments from rivers of the Pearl River Delta, southern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]

- 7. halocolumns.com [halocolumns.com]

- 8. This compound (PFTeDA) Induces Mitochondrial Damage and Oxidative Stress in Zebrafish (Danio rerio) Embryos/Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientistlive.com [scientistlive.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Revolutionizing PFAS Analysis: Perfluorotetradecanoic Acid (PFTeDA) as a High-Fidelity Reference Standard

Abstract

The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) in the environment and their potential adverse health effects necessitate robust and accurate analytical methods for their detection and quantification. This application note details the use of Perfluorotetradecanoic acid (PFTeDA) as a reference standard in the analysis of PFAS, particularly within complex environmental matrices. The protocols outlined herein leverage the stability and chemical properties of PFTeDA, in conjunction with its isotopically labeled analog, to ensure high-quality, reproducible data for researchers, scientists, and drug development professionals. The methodologies described are aligned with established regulatory frameworks, such as U.S. Environmental Protection Agency (EPA) Method 1633, providing a reliable approach for monitoring these "forever chemicals."

Introduction

This compound (PFTeDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) characterized by a 13-carbon fluorinated chain and a carboxylic acid functional group. Its high molecular weight, chemical inertness, and persistence make it a representative analyte for the broader class of long-chain PFAS. The use of a well-characterized reference standard is paramount for the accurate quantification of PFAS in environmental samples. This document provides detailed protocols for the utilization of PFTeDA and its isotopically labeled standard, ¹³C₂-PFTeDA, in analytical workflows employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of PFTeDA is essential for its effective use as a reference standard.

| Property | Value | Reference |

| Chemical Formula | C₁₄HF₂₇O₂ | [1] |

| Molecular Weight | 714.11 g/mol | [1][2] |

| CAS Number | 376-06-7 | [1][2] |

| Melting Point | 130-135 °C | [2][3][4] |

| Boiling Point | 270 °C at 740 mmHg | [2][4] |

| Appearance | Solid | [2] |

| Solubility | Insoluble in water | [4] |

Quantitative Data and Performance Characteristics

The use of PFTeDA as a reference standard, particularly with isotope dilution, yields high-quality quantitative data. The following table summarizes key performance metrics typically achieved with the described methods.

| Parameter | Typical Value/Range | Notes |

| Calibration Range | 0.5 - 100 ng/L | Linearity (R²) should be ≥ 0.99. |

| Recovery | 70 - 130% | Acceptance criteria as per EPA Method 1633.[5] |

| Relative Standard Deviation (RSD) | < 15% | For replicate measurements. |

| Limit of Detection (LOD) | Analyte and matrix-dependent | Typically in the sub-ng/L range. |

| Limit of Quantification (LOQ) | Analyte and matrix-dependent | Typically in the low ng/L range. |

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of PFAS in aqueous samples using PFTeDA as a reference standard. These methods are based on established procedures such as EPA Method 1633.[2][4][6][7][8]

Preparation of Standards

4.1.1. Stock Standard Preparation:

-

Obtain certified neat material or a certified solution of PFTeDA and ¹³C₂-PFTeDA.

-

If starting from neat material, accurately weigh a precise amount and dissolve in a known volume of methanol to create a primary stock solution (e.g., 1 mg/mL).

-

From the primary stock, prepare a secondary stock solution at a lower concentration (e.g., 1 µg/mL) in methanol. Store all stock solutions at 4°C in polypropylene containers.

4.1.2. Calibration Standard Preparation:

-

Prepare a series of calibration standards by serially diluting the secondary stock solution in 96:4 (v/v) methanol:water.

-

A typical calibration curve may include concentrations ranging from 0.5 ng/mL to 100 ng/mL.

-

Each calibration standard must be fortified with a constant concentration of the isotopically labeled internal standard solution (e.g., ¹³C₂-PFTeDA at 50 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for a 500 mL aqueous sample.

-

Sample Fortification: To each 500 mL sample, add a known amount of the ¹³C₂-PFTeDA internal standard solution to achieve a final concentration of 40 ng/L.

-

SPE Cartridge Conditioning:

-

Use a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL).

-

Condition the cartridge by passing 15 mL of 1% ammonium hydroxide in methanol, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the fortified sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the analytes from the cartridge with two aliquots of 4 mL of 1% ammonium hydroxide in methanol.

-

Collect the eluate in a 15 mL polypropylene tube.

-

-

Extract Concentration:

-

Concentrate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen in a heated water bath (e.g., 60°C).

-

Reconstitute the extract to a final volume of 1 mL with 96:4 (v/v) methanol:water.

-

-

Addition of Non-Extracted Internal Standard (Optional but Recommended): Add a non-extracted (recovery) standard to the final extract to monitor for matrix effects during analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.

LC Parameters:

-

Column: C18 column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: 20 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps to a high percentage of mobile phase B to elute the long-chain PFAS like PFTeDA.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PFTeDA | 713.0 | 669.0 | -15 |

| ¹³C₂-PFTeDA | 715.0 | 670.0 | -15 |

Note: Collision energies should be optimized for the specific instrument being used.

Diagrams and Workflows

The following diagrams illustrate the key experimental workflow for the analysis of PFAS using PFTeDA as a reference standard.

Caption: High-level experimental workflow for PFAS analysis.

Caption: Detailed Solid-Phase Extraction (SPE) protocol.

Conclusion

The use of this compound as a reference standard, in combination with its isotopically labeled analog, provides a robust and reliable method for the quantification of PFAS in environmental samples. The detailed protocols and performance characteristics presented in this application note offer a comprehensive guide for laboratories seeking to implement high-quality PFAS analysis. Adherence to these methodologies will contribute to the generation of accurate and defensible data, which is crucial for environmental monitoring, regulatory compliance, and human health risk assessment.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Perfluorotetradecanoic Acid (PFTeDA) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), presents significant analytical challenges due to the existence of numerous linear and branched isomers. These isomers may exhibit different toxicological and pharmacokinetic profiles, making their accurate identification and quantification critical in environmental monitoring, toxicology studies, and drug development. This application note provides a detailed protocol for the identification and characterization of PFTeDA isomers using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The methodology leverages the high mass accuracy and fragmentation capabilities of HRMS to distinguish between isomeric forms.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals of concern due to their persistence, bioaccumulation, and potential adverse health effects.[1] this compound (PFTeDA) is a 14-carbon long-chain PFCA. The manufacturing processes for PFAS can result in a complex mixture of linear and branched isomers.[2][3] These isomers, while having the same nominal mass, can differ in their physicochemical properties, environmental fate, and biological activity. Therefore, analytical methods that can effectively separate and identify these isomers are essential.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of PFAS.[4] HRMS provides high mass accuracy, enabling the confident determination of elemental composition, and its tandem mass spectrometry (MS/MS) capabilities allow for structural elucidation through characteristic fragmentation patterns.[5][6] This application note outlines a comprehensive workflow for the identification of PFTeDA isomers, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial to minimize background contamination and ensure accurate quantification.

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Polypropylene tubes and vials

-

Solid-phase extraction (SPE) cartridges (e.g., Weak Anion Exchange)

Protocol:

-

Sample Extraction: For aqueous samples, a 100 mL aliquot is fortified with a suitable isotopically labeled internal standard (e.g., ¹³C₄-PFTeDA). For solid samples, 1-5 g of the homogenized sample is extracted with 10 mL of methanol, vortexed, and sonicated for 30 minutes. The extraction is repeated twice, and the supernatants are combined.

-

Solid-Phase Extraction (SPE) Cleanup: The combined extract is diluted with deionized water and loaded onto a pre-conditioned SPE cartridge. The cartridge is washed with a solution of 25 mM ammonium acetate in water to remove interferences.

-

Elution: The PFTeDA isomers are eluted from the SPE cartridge with 5 mL of 2% ammonium hydroxide in acetonitrile.[7]

-

Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 500 µL of 80:20 methanol:water. The reconstituted sample is then transferred to a polypropylene autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

The chromatographic separation of PFTeDA isomers is critical for their individual detection and characterization.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap).

LC Method:

-

Column: A C18 column with a positively charged surface or a pentafluorophenyl (PFP) column is recommended for enhanced separation of PFAS isomers.[8][9] (e.g., Ascentis® Express PFAS HPLC column).[10][11]

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: 10 mM Ammonium acetate in 75% acetonitrile and 25% methanol.

-

Gradient: A typical gradient starts at 40% B, ramps to 95% B over 15 minutes, holds for 5 minutes, and then re-equilibrates at the initial conditions. The total run time is typically around 25-30 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

HRMS Method:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²).

-

Mass Range: m/z 100 - 1000.

-

Resolution: > 60,000 FWHM.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

-

Key Ion: The precursor ion for PFTeDA is [M-H]⁻ at m/z 713.0000.[10][11]

Data Presentation

Quantitative data from the LC-HRMS analysis should be summarized for clear comparison. The following table provides an example of key parameters for PFTeDA analysis.

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 713.0000 | [10][11] |

| Product Ion (m/z) | 669.0000 | [10][11] |

| Mass Accuracy | < 5 ppm | [4] |

| Resolution | > 60,000 FWHM | |

| Limit of Detection (LOD) | Analyte and matrix dependent | |

| Limit of Quantification (LOQ) | Analyte and matrix dependent |

Data Analysis and Isomer Identification

The identification of PFTeDA isomers relies on a combination of chromatographic retention time and high-resolution mass spectral data.

-

Feature Detection: Raw data files are processed using appropriate software to detect features corresponding to potential PFTeDA isomers based on their accurate mass and retention time.

-

Isomer Separation: The chromatographic separation will ideally resolve different branched isomers from the linear PFTeDA. Branched isomers generally elute earlier than their linear counterparts on reverse-phase columns.

-

Fragmentation Analysis: The MS/MS spectra are crucial for confirming the identity and providing structural information about the isomers. The fragmentation of PFCAs typically proceeds through an initial decarboxylation ([M-H-CO₂]⁻).[5][6] For PFTeDA, this would correspond to a neutral loss of 44.00 Da. Subsequent fragmentation of the perfluoroalkyl anion can provide clues about the branching pattern.[5][6] Linear PFCAs produce a characteristic series of fragments corresponding to the loss of CF₂ units. Branched isomers will exhibit different fragmentation pathways, often leading to the formation of more stable tertiary or secondary carbanions.[5][6]

Mandatory Visualizations

Caption: Experimental workflow for PFTeDA isomer analysis.

References

- 1. Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC-HRMS screening of per- and polyfluorinated alkyl substances (PFAS) in impregnated paper samples and contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. well-labs.com [well-labs.com]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. halocolumns.com [halocolumns.com]

- 9. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification - American Chemical Society [acs.digitellinc.com]

- 10. Fast and High-Resolution LC-MS Separation of PFAS [sigmaaldrich.com]

- 11. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Perfluorotetradecanoic Acid (PFTeDA) Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the analysis of Perfluorotetradecanoic acid (PFTeDA) and other per- and polyfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of PFTeDA analysis?

A1: Matrix effects are the alteration of the ionization efficiency of PFTeDA by co-eluting compounds from the sample matrix.[1] This can lead to either a suppression or enhancement of the analyte signal during LC-MS/MS analysis, resulting in inaccurate quantification.[1][2] Complex sample matrices, such as wastewater, soil, and biological tissues, are particularly prone to causing significant matrix effects.[3]

Q2: Why is the analysis of PFTeDA and other long-chain PFAS susceptible to matrix effects?

A2: Long-chain PFAS like PFTeDA are surface-active and can be affected by other hydrophobic and lipophobic compounds present in the sample extract.[4] These co-extracted materials can compete with PFTeDA for ionization in the mass spectrometer's source, leading to ion suppression.[2][5] Additionally, the presence of high concentrations of organic carbon or other macromolecules in the matrix can lead to decreased recovery during sample preparation.[6]

Q3: What are the primary strategies to overcome matrix effects in PFTeDA analysis?

A3: The most effective strategies involve a combination of robust sample preparation, advanced chromatographic techniques, and appropriate calibration methods.[7] Key strategies include:

-

Isotope Dilution: This is considered one of the most reliable methods to compensate for matrix effects and analyte loss during sample preparation.[8][9][10]

-

Solid-Phase Extraction (SPE): SPE, particularly with weak anion exchange (WAX) cartridges, is crucial for cleaning up samples and concentrating the analytes.[11][12]

-

Sample Extract Cleanup: Additional cleanup steps, such as using dispersive graphitized carbon sorbent, can effectively remove interfering matrix components.[7][13]

-

Chromatographic Separation: Optimizing the liquid chromatography method to separate PFTeDA from co-eluting matrix components is essential.[2] This can include the use of a delay column to mitigate system-related PFAS contamination.[14]

Q4: How does the isotope dilution technique work to correct for matrix effects?

A4: The isotope dilution technique involves adding a known amount of a stable, isotopically labeled analog of PFTeDA (e.g., ¹³C₂-PFTeDA) to the sample before any preparation steps.[8][12] This labeled internal standard behaves almost identically to the native PFTeDA throughout the extraction, cleanup, and analysis process. Any loss of analyte or signal suppression/enhancement caused by the matrix will affect both the native and the labeled compound equally.[10] By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved, as this ratio remains constant regardless of matrix-induced variations.[8]

Q5: What are common sources of background contamination for PFTeDA, and how can they be minimized?

A5: Background contamination is a significant challenge in PFAS analysis. Common sources include laboratory equipment, solvents, and even the analytical instrument itself. To minimize contamination, it is recommended to:

-

Use high-density polyethylene (HDPE) or polypropylene (PP) containers and labware instead of glass, as PFAS can adsorb to glass surfaces.[11][15]

-

Avoid using any materials containing polytetrafluoroethylene (PTFE).

-

Thoroughly clean all equipment and use high-purity solvents.

-

Incorporate a delay column in the LC system to separate analytical peaks from any PFAS leaching from the instrument's components.[14]

Troubleshooting Guide

Problem: Low or no recovery of PFTeDA in spiked samples.

| Possible Cause | Troubleshooting Steps |

| Ineffective Solid-Phase Extraction (SPE) | 1. Ensure the SPE cartridge has been properly conditioned according to the manufacturer's or method's protocol (e.g., EPA Method 1633).[15][16]2. Verify that the sample pH is appropriate for the chosen SPE sorbent (e.g., weak anion exchange).3. Check the sample loading flow rate; a rate that is too high can lead to poor retention of the analyte.[16]4. Confirm that the elution solvent is appropriate and of sufficient volume to completely elute PFTeDA from the cartridge.[16] |

| Significant Ion Suppression | 1. Perform a post-extraction spike to differentiate between poor recovery and ion suppression.2. Improve sample cleanup by adding a dispersive solid-phase extraction (d-SPE) step with graphitized carbon after the initial SPE elution.[7][13]3. Dilute the sample extract to reduce the concentration of matrix components, though this may impact detection limits.[17]4. Optimize the chromatographic method to better separate PFTeDA from the region where matrix interferences elute.[2] |

| Analyte Adsorption | 1. Use polypropylene vials for sample extracts instead of glass to prevent adsorption of long-chain PFAS.[15][18]2. Ensure that the final extract solvent composition is compatible with PFTeDA and prevents it from precipitating or adsorbing to surfaces. |

Problem: High variability in results between replicate injections.

| Possible Cause | Troubleshooting Steps |

| Inconsistent Matrix Effects | 1. Implement the isotope dilution method by adding a labeled internal standard for PFTeDA (e.g., ¹³C₂-PFTeDA) to every sample, blank, and standard before extraction.[8][10] This is the most effective way to correct for sample-to-sample variations in matrix effects.2. Ensure thorough homogenization of the original sample, especially for solid and tissue matrices. |

| Instrumental Instability | 1. Clean the mass spectrometer's ion source, as complex matrices can cause contamination and lead to signal instability.[3]2. Check for fluctuations in the LC pump flow rate and pressure.3. Inject a series of standards to confirm the stability and reproducibility of the instrument's response. |

| Carryover | 1. Inject a solvent blank after a high-concentration sample or a particularly "dirty" matrix to check for carryover.2. Optimize the autosampler wash routine with a strong solvent mixture to ensure the needle and injection port are thoroughly cleaned between injections. |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (Based on EPA Method 1633)

This protocol outlines a general procedure for extracting PFTeDA from water samples using weak anion exchange (WAX) cartridges.

-

Sample Preparation: To a 250 mL water sample, add the isotopically labeled internal standards, including ¹³C₂-PFTeDA.[8]

-

Cartridge Conditioning:

-

Sample Loading: Load the entire sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[15]

-

Cartridge Washing:

-

After loading, wash the cartridge with 5 mL of reagent water.

-

Follow with a wash of 5 mL of a 1:1 mixture of methanol and 0.1M formic acid in water to remove interferences.[15]

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the analytes from the cartridge with two aliquots of 5 mL of 1% ammonium hydroxide in methanol into a polypropylene collection tube.[16]

-

-

Concentration and Reconstitution:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the extract in a known volume (e.g., 1 mL) of 80:20 methanol:water.[12]

-

Add injection internal standards and vortex before analysis by LC-MS/MS.

-

Protocol 2: Isotope Dilution Quantification

-

Standard Addition: Prior to any sample processing, fortify every sample, blank, and quality control sample with a known concentration of an extracted internal standard solution containing isotopically labeled PFTeDA (e.g., ¹³C₂-PFTeDA).[8]

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of native PFTeDA and a constant concentration of the labeled internal standard.

-

Analysis: Analyze the prepared samples and calibration standards by LC-MS/MS.

-

Quantification: Calculate the concentration of native PFTeDA in the samples by using the response ratio of the native analyte to its labeled internal standard and comparing it to the calibration curve.[8]

Quantitative Data Summary

The following tables summarize typical performance data for PFAS analysis, including PFTeDA, in various matrices.

Table 1: Mean Recoveries of PFTeDA in Spiked Environmental Water Samples

| Matrix Type | Spiking Level | Mean Recovery (%) | Reference |

| Groundwater | Low-level | 70-130% | [8] |

| Surface Water | Low-level | 70-130% | [8] |

| Wastewater | Mid-level | 70-130% | [8] |

Note: Recoveries are based on isotope dilution correction, which accounts for matrix effects.

Table 2: Method Detection Limits (MDLs) for PFTeDA in Water

| Method | PFTeDA MDL (ng/L) | Comments |

| EPA Method 533 | Typically < 1.0 ng/L | Based on analysis of reagent water spikes.[6] |

| Isotope Dilution LC-MS/MS | 0.38 - 0.51 ng/L | Dependent on instrument sensitivity and sample volume.[19] |

Visualizations

Experimental Workflow for PFTeDA Analysis

Caption: Workflow for PFTeDA analysis highlighting key stages for matrix effect mitigation.

Troubleshooting Decision Tree for Low Analyte Recovery

Caption: Decision tree for troubleshooting low recovery issues in PFTeDA analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. youtube.com [youtube.com]

- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]

- 6. Solutions for the Analysis of PFAS Forever Chemicals - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. mvcommission.org [mvcommission.org]

- 13. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 14. phenomenex.com [phenomenex.com]

- 15. azom.com [azom.com]

- 16. weber.hu [weber.hu]

- 17. apps.nelac-institute.org [apps.nelac-institute.org]

- 18. tandfonline.com [tandfonline.com]

- 19. fms-inc.com [fms-inc.com]

Technical Support Center: Perfluorotetradecanoic Acid (PFTeDA) Mass Spectrometry Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the ionization efficiency of Perfluorotetradecanoic acid (PFTeDA) in mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of PFTeDA and other long-chain perfluorinated carboxylic acids (PFCAs) by mass spectrometry.

| Issue | Potential Cause | Recommended Solution |

| Low or No Signal for PFTeDA | Suboptimal Ionization Technique: Electrospray ionization (ESI), while common, may not be the most efficient for all PFAS.[1][2][3] | - Consider Alternative Ionization: Explore UniSpray Ionization (USI) or Atmospheric Pressure Chemical Ionization (APCI). USI has been shown to enhance the ionization of many PFAS compounds.[1][2] - Optimize ESI Source Parameters: Ensure the HESI probe position is optimized for maximum signal.[4] Adjust capillary voltage, desolvation temperature, and gas flows.[1] |

| Inappropriate Mobile Phase Composition: High concentrations of buffers or incorrect pH can suppress ionization.[4] | - Reduce Buffer Concentration: Lowering the concentration of ammonium acetate (e.g., to 2 mM) may improve signal.[4] - Mobile Phase Additives: While formic acid is sometimes used, its presence should be carefully evaluated as it can impact negative ion mode efficiency.[5][6] | |

| Poor Desolvation: Inefficient removal of solvent from the analyte ions can lead to reduced signal. | - Optimize Desolvation Temperature and Gas Flow: Increase the desolvation temperature and gas flow rate to facilitate more efficient solvent evaporation.[1] | |

| Poor Peak Shape or Tailing | Suboptimal Chromatography: Inadequate separation can lead to poor peak shape. | - Use a Specialized Column: Employ an HPLC column specifically designed for PFAS analysis, such as an Ascentis® Express PFAS column. - Optimize Gradient: Adjust the gradient elution program to ensure proper separation of PFTeDA from other matrix components.[6] |

| Inconsistent or Irreproducible Results | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of PFTeDA, leading to variability.[7][8][9][10][11] | - Improve Sample Preparation: Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[7][8][12] The use of dispersive graphitized carbon sorbent for cleanup can be effective.[7][8] - Use Isotope-Labeled Internal Standards: An isotopically labeled internal standard for PFTeDA can help to compensate for matrix effects.[7][8] |

| Background Contamination: PFAS are ubiquitous in laboratory environments and can leach from various components of the LC-MS system.[13] | - Install a Delay Column: Use a PFAS delay column to separate analytical peaks from background contamination originating from the instrument. - Use PFAS-Free Consumables: Ensure all vials, caps, tubing, and solvents are certified to be free of PFAS. | |

| False Positives or Interferences | Co-eluting Isobaric Compounds: Other compounds in the sample may have the same nominal mass as PFTeDA. | - Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between PFTeDA and interfering compounds with the same nominal mass based on their exact masses.[14] - Optimize MS/MS Transitions: If using a triple quadrupole instrument, select specific and unique precursor-to-product ion transitions for PFTeDA. |

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for PFTeDA analysis?

A1: The most widely used technique for the analysis of PFTeDA and other PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the negative ion mode.[2][12] This is because the carboxylic acid group of PFTeDA readily deprotonates to form a negative ion.

Q2: How can I minimize matrix effects when analyzing complex samples?

A2: To minimize matrix effects, a thorough sample preparation procedure is crucial. This often involves solid-phase extraction (SPE) to clean up the sample and remove interfering components.[9][12] The use of an isotopically labeled internal standard specific to PFTeDA is also highly recommended to correct for any remaining ion suppression or enhancement.[7][8] Additionally, optimizing chromatographic separation to resolve PFTeDA from co-eluting matrix components can significantly reduce these effects.

Q3: Are there alternative ionization sources that can improve sensitivity for PFTeDA?

A3: Yes, alternative ionization sources have shown promise for enhancing the signal of PFAS. UniSpray Ionization (USI) is a newer technique that has been demonstrated to increase the ionization efficiency and signal response for many PFAS compounds compared to conventional ESI.[1][2][3] Another potential alternative is Negative Chemical Ionization (NCI) coupled with a Liquid Electron Ionization (LEI) interface, which offers high selectivity and sensitivity for electronegative compounds like PFTeDA.[5][15]

Q4: What are some key instrument parameters to optimize for PFTeDA analysis in negative ion ESI?

A4: Key parameters to optimize include:

-

Capillary Voltage: Typically around -2.0 to -3.5 kV.

-

Desolvation Temperature: Generally between 350°C and 500°C to ensure efficient solvent evaporation.[1]

-

Desolvation Gas Flow: A high flow rate (e.g., 900 L/hr) is often used to aid in desolvation.[1]

-

Nebulizer Gas Pressure: This should be optimized to ensure a stable spray.

-

Cone Voltage: This voltage should be optimized to maximize the intensity of the precursor ion and minimize in-source fragmentation.

Q5: How do I address background contamination from my LC-MS system?

A5: Background contamination is a common issue in PFAS analysis. To mitigate this, it is recommended to:

-

Use a PFAS-specific delay column, which is installed before the analytical column to retain and separate any PFAS contaminants originating from the LC system.

-

Employ PFAS-free or PTFE-free tubing, vials, and other consumables.

-

Use high-purity solvents and reagents.

-

Thoroughly clean the ESI source regularly.[16]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for PFTeDA Analysis

This protocol provides a starting point for the analysis of PFTeDA using a standard LC-MS/MS system with electrospray ionization.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., weak anion exchange) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the PFTeDA with a suitable solvent, such as methanol containing a small percentage of ammonium hydroxide.

-

Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Ascentis® Express PFAS HPLC column (or equivalent).

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.[1]

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the long-chain PFTeDA.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions (Negative ESI):

Quantitative Data Summary

| Ionization Technique | Analyte | Fold Increase in Peak Area (Compared to ESI) | Reference |

| UniSpray (USI) | Various PFAS | ~1.5 - 5x | [1] |

| UniSpray (USI) | PFOA | ~3x | [3] |

| UniSpray (USI) | PFOS | ~2.5x | [3] |

Visualizations

Caption: Experimental workflow for PFTeDA analysis.

Caption: Troubleshooting logic for low PFTeDA signal.

References

- 1. lcms.cz [lcms.cz]

- 2. waters.com [waters.com]

- 3. m.youtube.com [m.youtube.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface [iris.uniroma5.it]

- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

Technical Support Center: Optimizing Chromatographic Separation of Long-Chain PFAS

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of long-chain per- and polyfluoroalkyl substances (PFAS).

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of long-chain PFAS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase composition or pH.- Sample solvent mismatch with the initial mobile phase.- Column degradation or contamination. | - Optimize the mobile phase. For reversed-phase chromatography, ensure the aqueous portion contains a suitable buffer (e.g., ammonium acetate) and the organic modifier (methanol or acetonitrile) gradient is appropriate for the analytes.[1]- The sample diluent should ideally match the initial mobile phase conditions. If a high percentage of organic solvent is necessary for sample preparation, consider a smaller injection volume.[1]- Use a guard column to protect the analytical column. If peak shape issues persist, try flushing the column or replacing it. |

| Low Analyte Response or Sensitivity | - Matrix effects (ion suppression or enhancement).- Suboptimal ionization source parameters.- Contamination in the LC system or sample. | - Incorporate isotopically labeled internal standards to compensate for matrix effects and improve quantitation accuracy.[2][3]- Optimize MS parameters such as ion transfer tube temperature, spray voltage, and gas flows for the specific long-chain PFAS analytes.[4]- Implement a rigorous cleaning protocol for the LC system. Use high-purity solvents and reagents to minimize background contamination.[5] |

| High Background Contamination | - Leaching of PFAS from system components (e.g., PTFE tubing, solvent frits).- Contaminated mobile phases or reagents.- Contamination from sample collection and preparation materials. | - Replace PTFE tubing and components with PEEK alternatives where possible.[5][6]- Install a delay column between the pump and the injector to chromatographically separate system contamination from the analytical peaks.[5][6]- Use certified PFAS-free vials, caps, and pipette tips. Pre-rinse all sample containers with an organic solvent.[4][5] |

| Poor Retention of Long-Chain PFAS | - Insufficiently strong organic modifier in the mobile phase.- Inappropriate stationary phase. | - Acetonitrile is a stronger elution solvent than methanol and may be necessary to elute highly hydrophobic long-chain PFAS.[1]- A C18 stationary phase is commonly used and effective for many PFAS applications, including long-chain compounds.[1][7] |

| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Regularly check the LC pump for leaks and ensure proper solvent mixing.- Use a column oven to maintain a stable temperature. |

| Carryover of Analytes in Blank Injections | - Adsorption of "sticky" long-chain PFAS to surfaces in the autosampler and flow path. | - Optimize the autosampler wash procedure. Use a strong solvent mixture (e.g., high percentage of methanol or acetonitrile) for the needle wash.- Consider injecting a blank solvent with a high organic content after high-concentration samples. |

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the analysis of long-chain PFAS?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the identification and quantification of PFAS, including long-chain compounds.[3][8] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of PFAS often found in environmental and biological samples.[6]

Q2: What are the key considerations for sample preparation when analyzing long-chain PFAS?